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molecular formula C10H10N2O5 B463881 2-(Acetylamino)-5-nitrophenyl acetate CAS No. 304667-95-6

2-(Acetylamino)-5-nitrophenyl acetate

Cat. No. B463881
M. Wt: 238.2g/mol
InChI Key: BRCXEYUOIPWVCU-UHFFFAOYSA-N
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Patent
US07223759B2

Procedure details

2-Amino-5-nitro-phenol (46) (20 g, 97.3 mmol) was suspended in THF (125 mL) and Acetic-anhydride (75 mL) was added. Di-methyl-amino-pyridine (DMAP) (300 mg, 2.45 mmol) was added and the mixture was stirred for 16 h at room temperature. A solid precipitated and was collected by filtration followed by rinsing with 3:1 hexane/EtOAc (3×100 mL). The solid was dried under high vacuum for 8 h to give the desired product (416) as a yellow powder (21 g, 88.2 mmol, 90.7% yield). LC-MS (ESI): (exact mass: 238.06) m/e=239.2 [M+1]+ (15%), 477.1 [2M+1]+ (100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:12](OC(=O)C)(=[O:14])[CH3:13].CC1C=CN=C(N)C=1C.C1C[O:31][CH2:30][CH2:29]1>>[C:12]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[O:1][C:30](=[O:31])[CH3:29])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=C(C(=NC=C1)N)C
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
by rinsing with 3:1 hexane/EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum for 8 h
Duration
8 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 88.2 mmol
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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